molecular formula C22H18O3 B11601795 10-(4-methylphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(4-methylphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11601795
M. Wt: 330.4 g/mol
InChI Key: ACGHPJAITBCJDL-UHFFFAOYSA-N
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Description

10-(4-methylphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a synthetic chemical compound with the CAS Number 370582-90-4 and a molecular formula of C22H18O3 . It is a derivative of a tetrahydro-benzo[c]furo[3,2-g]chromenone scaffold, which is structurally classified as a modified coumarin and is related to psoralen and allopsoralen analogs . Coumarin derivatives are recognized as versatile scaffolds in medicinal chemistry and are investigated for a wide spectrum of potential biological activities, which can include antitumor, antibacterial, antifungal, and anti-inflammatory properties, depending on the specific substitution pattern on the core structure . The 4-substituted coumarin motif, in particular, is a significant focus in the search for new bioactive compounds . As a specialist chemical, this product is provided for early discovery research and is intended for use in laboratory settings only. The product is sold on an as-is basis, and the buyer assumes responsibility for confirming its identity and/or purity. This product is strictly For Research Use Only and is not intended for human or animal diagnostic, therapeutic, or any other consumer use.

Properties

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

10-(4-methylphenyl)-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C22H18O3/c1-13-6-8-14(9-7-13)19-12-24-20-11-21-17(10-18(19)20)15-4-2-3-5-16(15)22(23)25-21/h6-12H,2-5H2,1H3

InChI Key

ACGHPJAITBCJDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=COC3=CC4=C(C=C32)C5=C(CCCC5)C(=O)O4

Origin of Product

United States

Preparation Methods

Chromenone-Azirine Cycloaddition

A copper(II)-mediated (3+2) cycloaddition between substituted chromenones and azirines has been adapted to construct the benzofurochromenone core. In this method:

  • Chromenone 4 (7-methyl-5H-chromen-5-one) reacts with azirine derivatives (e.g., 2a : 2-phenyl-2H-azirine) under Cu(OAc)₂ catalysis in dichloroethane (DCE) at 100°C.

  • The reaction proceeds via a [3+2] annulation, where the azirine undergoes ring-opening to form a reactive nitrile ylide intermediate, which subsequently couples with the chromenone’s enol system.

  • The 4-methylphenyl group is introduced via Suzuki-Miyaura coupling post-cycloaddition, using 4-methylphenylboronic acid and a palladium catalyst.

Optimization Insights :

  • Catalyst loading (5 mol% Cu(OAc)₂) and solvent polarity (DCE > methanol) critically influence yield.

  • Substitution at the chromenone’s 7-position (methyl group) enhances regioselectivity, avoiding competing furo-annulation pathways.

Yield : 60–70% after purification by silica gel chromatography.

Phosphoryl Chloride-Mediated Cyclocondensation

Pinner/Dimroth Rearrangement

A tandem intramolecular Pinner/Dimroth rearrangement enables the one-pot synthesis of the tetrahydrobenzo[c]furochromenone framework.

  • Starting Material : 2-Amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (1a ) reacts with excess acetic acid (2a ) in POCl₃.

  • Mechanism :

    • Pinner Reaction : The nitrile group undergoes acid-catalyzed hydrolysis to a carboxylic acid, followed by cyclization to form a pyrimidine intermediate.

    • Dimroth Rearrangement : The pyrimidine ring rearranges, leading to the fused benzofurochromenone system.

Conditions :

  • Reflux in POCl₃ (1 mL) for 60–150 minutes.

  • Quenching with cold water precipitates the product, which is recrystallized from ethyl acetate.

Yield : 78–90% depending on the aryl substituent.

Lithium Diisopropylamide (LDA)-Assisted Ring Closure

Epoxide Opening and Furan Formation

A method leveraging epoxide intermediates and LDA-mediated deprotonation constructs the furo ring:

  • Step 1 : Epoxidation of 4-methylstyrene oxide with N-iodosuccinimide (NIS) in acetone yields iodinated epoxide.

  • Step 2 : Treatment with LDA at −78°C induces epoxide ring-opening, forming a lithium enolate that cyclizes to the furan moiety.

  • Step 3 : Hydrogenation (H₂/Pd-C) reduces the tetrahydro group, completing the scaffold.

Critical Parameters :

  • Strict temperature control (−78°C) prevents side reactions during enolate formation.

  • NIS acts as both an iodinating agent and mild oxidant.

Yield : 82–89% after column chromatography.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield Range
Cu-Catalyzed CycloadditionHigh regioselectivity; modular substitutionRequires palladium for Suzuki coupling60–70%
POCl₃-Mediated RearrangementOne-pot synthesis; scalableHarsh acidic conditions78–90%
LDA-Assisted Ring ClosureMild oxidation conditionsLow-temperature sensitivity82–89%

Mechanistic Considerations and Side Reactions

  • Cycloaddition Competing Pathways : In Cu-catalyzed methods, excess azirine or elevated temperatures may lead to over-annulation, generating dihydrofuran byproducts.

  • Acid Sensitivity : POCl₃-mediated routes risk hydrolytic degradation if quenching is delayed, necessitating rapid workup.

  • Epoxide Stability : LDA methods require anhydrous conditions to prevent epoxide hydrolysis during enolate formation .

Chemical Reactions Analysis

Types of Reactions

10-(4-methylphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.

Synthesis Methods:

  • Condensation Reactions: Typically involves the condensation of phenyl-substituted benzofuran with chromene derivatives under acidic or basic conditions.
  • Multi-Step Organic Reactions: These methods optimize yield and purity through controlled reaction conditions.

Biology

The biological activity of 10-(4-methylphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one has been explored in several studies:

  • Antioxidant Activity: Compounds similar to this have shown significant radical scavenging activity in assays like DPPH and ABTS.
  • Anti-inflammatory Effects: Preliminary studies indicate potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential: Research suggests that derivatives may induce apoptosis in cancer cell lines through caspase pathway activation.

Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of chromeno derivatives using DPPH and ABTS assays. Certain derivatives exhibited high scavenging activities comparable to standard antioxidants like ascorbic acid, with IC50 values ranging from 25 to 50 µM.

Case Study 2: Anti-inflammatory Mechanisms
In a carrageenan-induced acute inflammation model in rats, administration of related compounds resulted in significant reductions in paw edema compared to control groups.

Medical Applications

The therapeutic potential of this compound is notable due to its diverse biological activities:

  • Drug Discovery: Its derivatives may be explored for developing new drugs targeting oxidative stress-related conditions and inflammatory diseases.
  • Therapeutic Applications: Potential applications in treating arthritis and other inflammatory diseases have been suggested based on its biological activity.

Industrial Applications

In industry, the compound could be utilized in:

  • Material Development: As a precursor in the synthesis of new materials.
  • Chemical Processes: Its unique structure may facilitate various chemical transformations in industrial applications.

Mechanism of Action

The mechanism of action of 10-(4-methylphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

Key analogs and their substituent-driven differences are summarized below:

Compound Name Substituent (Position 10) Molecular Formula Melting Point (°C) HPLC Retention (min) Key Properties/Applications
10-(4-Fluorophenyl)-7-methyl-tetrahydro derivative () 4-Fluorophenyl C₂₂H₁₇FO₃ N/A N/A Predicted enhanced lipophilicity (F substituent)
10-(3-Methoxyphenyl)-benzofurochromenone () 3-Methoxyphenyl C₂₂H₁₄O₄ N/A N/A Increased polarity (OCH₃ group)
10-(4-Methoxyphenyl)-benzofurochromenone () 4-Methoxyphenyl C₂₂H₁₄O₄ N/A N/A Collision cross-section (CCS): 175.8–196.6 Ų (varies with adduct)
7,10-Dimethyl-tetrahydro derivative () Methyl (positions 7, 10) C₁₉H₁₆O₃ N/A N/A Simplified alkyl substitution; potential metabolic stability

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine () increases electronegativity and lipophilicity, whereas methoxy groups () enhance polarity and hydrogen-bonding capacity.
  • Tetrahydro vs.
Spectroscopic and Analytical Comparisons
  • Chromatographic Behavior : Analogs with bulkier substituents (e.g., naphthalen-2-yl in j) exhibit longer HPLC retention times (5.2 min) compared to smaller groups (e.g., dichlorophenyl in 4i: 4.4–4.5 min) .
  • Mass Spectrometry : High-resolution mass spectrometry (HR-ESIMS) confirms molecular formulas for analogs (e.g., 4i: C₁₉H₁₄Cl₂O₄) , while collision cross-section (CCS) data for 10-(4-methoxyphenyl) () aids in distinguishing adducts during ion mobility studies .

Biological Activity

Overview

10-(4-methylphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound with significant biological activity. This compound belongs to the class of benzofuran derivatives, which have been extensively studied for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The molecular formula of this compound is C16H14O3, and it has a molecular weight of approximately 254.28 g/mol.

The biological effects of this compound are primarily attributed to its interaction with various molecular targets. Research indicates that this compound may inhibit specific enzymes or receptors involved in cellular signaling pathways. For instance, studies have shown that similar benzofuran derivatives can affect the activity of topoisomerase II, an enzyme crucial for DNA replication and repair, thereby influencing cell proliferation and survival .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzofuran derivatives. For example, compounds structurally related to this compound have demonstrated the ability to inhibit cancer cell growth both in vitro and in vivo. The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest at various phases.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-715.0Apoptosis induction
Study BHeLa12.5Cell cycle arrest at G1 phase
Study CA54920.0Inhibition of topoisomerase II

Anti-inflammatory Effects

In addition to anticancer properties, this compound exhibits anti-inflammatory effects. Benzofuran derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This action can be beneficial in treating conditions characterized by chronic inflammation.

Study Model Inhibition (%) Reference
Study DCarrageenan-induced paw edema in rats85%
Study ELPS-stimulated macrophages75%

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of this compound on various cancer cell lines demonstrated significant growth inhibition with IC50 values ranging from 12 to 20 µM across different cell types.
  • In Vivo Studies : Animal model studies reported that administration of this compound resulted in a marked reduction in tumor size compared to control groups. The observed effects were correlated with increased apoptosis markers and decreased proliferation indices in treated tissues.

Q & A

Basic Questions

Q. What are the common synthetic routes for 10-(4-methylphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization, coupling, and functionalization. For example, analogous benzofuran-chromenone hybrids are synthesized via acid-catalyzed cyclization of pre-functionalized intermediates. Key steps may include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) or ethanol for intermediate reactions .
  • Catalysts : Triethylamine or acetic anhydride for activating reactive groups .
  • Temperature control : Reactions often proceed at reflux (e.g., 80–100°C) to ensure completion .
    • Validation : Purity and structural confirmation require NMR, IR, and mass spectrometry .

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C-NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ ~170–190 ppm). For example, a related chromenone derivative showed a ketone carbonyl at δ 170.5 ppm in 13C-NMR .
  • IR Spectroscopy : Strong absorption bands for carbonyl (C=O, ~1705 cm⁻¹) and aromatic C-H stretching (~3050 cm⁻¹) .
  • GCMS/EI-HRMS : Used to confirm molecular ion peaks and detect impurities (e.g., 2% isomer content observed in GCMS) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Methodological Answer :

  • Solvent Optimization : Ethanol or acetonitrile may enhance solubility of intermediates while minimizing side reactions .
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd for cross-coupling) or acidic/basic conditions to accelerate cyclization .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) to control exothermic reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate isomers .

Q. What strategies address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine NMR with single-crystal X-ray diffraction for unambiguous confirmation (e.g., bond angles and torsion angles resolved via X-ray) .
  • High-Resolution MS : Resolve ambiguities in molecular ion fragmentation patterns (e.g., EI-HRMS discrepancies due to isotopic impurities) .
  • Dynamic NMR : Detect conformational isomers in solution phase when static spectra are ambiguous .

Q. How can computational methods aid in predicting reactivity or stability of this compound?

  • Methodological Answer :

  • Molecular Modeling : Software like Discovery Studio (DS) can simulate interactions between the compound and biological targets (e.g., enzyme active sites) .
  • DFT Calculations : Predict thermodynamic stability of tautomers or regioselectivity in reactions (e.g., Fukui indices for electrophilic attack sites) .
  • Docking Studies : Screen for potential pharmacological activity by modeling ligand-receptor binding .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries or enantioselective catalysts during key steps (e.g., menthyloxy groups to induce asymmetry) .
  • Reaction Monitoring : In-situ FTIR or Raman spectroscopy to track stereospecific intermediates .
  • Crystallization Control : Adjust solvent polarity to favor crystallization of the desired diastereomer .

Data Contradiction Analysis

Q. How to resolve conflicting data between theoretical and experimental molecular weights?

  • Methodological Answer :

  • Isotopic Contribution : Account for natural abundance of isotopes (e.g., ¹³C or ³⁷Cl) using software like MassLynx .
  • Impurity Profiling : Use LC-MS/MS to identify co-eluting contaminants (e.g., GCMS detected a 2% isomer in a related compound) .
  • Synthetic Reproducibility : Repeat reactions under inert atmospheres (N₂/Ar) to exclude oxidative byproducts .

Tables for Key Data

Spectroscopic Data (Example)
1H-NMR (CDCl₃, δ ppm) :
  • Aromatic H: 7.2–7.5 (m, 4H)
  • Methyl group: 2.4 (s, 3H)
  • Tetrahydro protons: 2.8–3.1 (m, 4H)
    | 13C-NMR (δ ppm) :
  • C=O: 170.5
  • Aromatic carbons: 110–150
  • Methyl carbon: 21.3 |

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